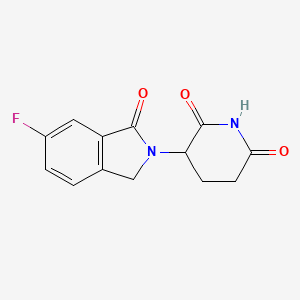
4-(fluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(fluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, where a fluoromethoxy group is substituted at the para position of the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
4-(fluoromethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with fluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4-(fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(fluoromethoxy)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(fluoromethoxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(fluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its ability to interact with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(fluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(fluoromethoxy)benzaldehyde can be compared with other similar compounds such as:
4-(trifluoromethoxy)benzaldehyde: This compound has a trifluoromethoxy group instead of a fluoromethoxy group, which can significantly alter its chemical properties and reactivity.
4-fluorobenzaldehyde: This compound lacks the methoxy group, making it less reactive in certain substitution reactions.
4-methoxybenzaldehyde: This compound has a methoxy group instead of a fluoromethoxy group, affecting its electronic properties and reactivity
Properties
CAS No. |
2242622-35-9 |
|---|---|
Molecular Formula |
C8H7FO2 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



